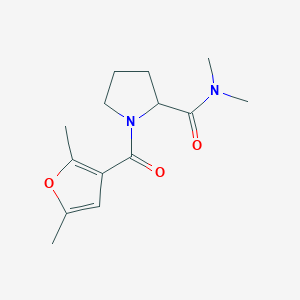
3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one, also known as BIP or BIPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BIP is a fluorescent probe that is used in various biochemical and physiological experiments to detect the presence of certain molecules and their interactions.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves the formation of a complex between the probe and the molecule being detected. 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has a unique structure that allows it to bind to certain molecules and emit fluorescence when excited by light. The fluorescence emitted by 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can be used to detect the presence of the target molecule and to study its interactions with other molecules.
Biochemical and Physiological Effects:
3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to have a low toxicity profile and is generally considered safe for use in biochemical and physiological experiments. However, like any chemical compound, 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one can have effects on the body if ingested or exposed to in high concentrations. Therefore, it is important to handle 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one with care and follow proper safety protocols when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in lab experiments is its high sensitivity and selectivity. 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been shown to detect target molecules at very low concentrations, making it a powerful tool for studying biochemical and physiological processes. However, one limitation of using 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is its susceptibility to interference from other molecules in the sample. Therefore, it is important to carefully control experimental conditions and use appropriate controls when working with 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one.
Orientations Futures
There are many future directions for the use of 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one in scientific research. One potential application is the development of new sensors for detecting specific molecules in biological samples. 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one could also be used in the development of new drugs or therapies for treating diseases. Finally, 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one could be used in the study of complex biological systems, such as the brain or immune system, to better understand their function and interactions.
Conclusion:
Overall, 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is a powerful tool for studying biochemical and physiological processes. Its unique properties make it a valuable tool for detecting the presence of specific molecules and studying their interactions. However, it is important to handle 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one with care and follow proper safety protocols when working with this compound. With continued research and development, 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has the potential to revolutionize the field of scientific research and contribute to the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one involves a multi-step process that starts with the reaction of 2-aminophenol and 2-bromoacetophenone to form 2-(2-bromoacetyl)phenol. This compound is then reacted with 2-methylmorpholine to produce 2-(2-bromoacetyl)phenyl-2-methylmorpholine. Finally, the reaction of this compound with 2-hydroxybenzaldehyde yields 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one. The synthesis of 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is a complex process that requires careful attention to detail and precise control over reaction conditions.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has a wide range of scientific research applications, including the detection of metal ions, amino acids, and proteins. 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one is commonly used as a fluorescent probe in biochemical and physiological experiments to detect the presence of certain molecules and their interactions. For example, 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has been used to detect the presence of zinc ions in cells and to study the binding of proteins to DNA. 3-(1,3-Benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one has also been used as a sensor for detecting the presence of amino acids in biological samples.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1-(2-methylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-11-10-17(8-9-19-11)15(18)7-6-14-16-12-4-2-3-5-13(12)20-14/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENFUUZLGFYQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CCC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
